An In-depth Technical Guide to H-Gamma-Glu-Gln-OH (γ-L-Glutamyl-L-Glutamine)
An In-depth Technical Guide to H-Gamma-Glu-Gln-OH (γ-L-Glutamyl-L-Glutamine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-Gamma-Glu-Gln-OH, chemically known as γ-L-Glutamyl-L-Glutamine, is a dipeptide of significant interest in various scientific fields. It is formed by the condensation of the gamma-carboxy group of L-glutamic acid with the alpha-amino group of L-glutamine. This unique γ-glutamyl linkage confers remarkable biochemical properties, including resistance to general peptidases, making it a stable molecule in biological fluids. This stability, coupled with its high water solubility, has led to its use in biotechnology, particularly as a stable glutamine source in cell culture media. Furthermore, its polymeric form, poly(L-γ-glutamyl-glutamine), is being explored as a hydrophilic and biocompatible drug carrier for targeted cancer therapy. This technical guide provides a comprehensive overview of H-Gamma-Glu-Gln-OH, including its chemical properties, synthesis, biological roles with a focus on the γ-glutamyl cycle, and its applications in research and drug development. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and application of this versatile dipeptide.
Chemical and Physical Properties
H-Gamma-Glu-Gln-OH is a dipeptide with the molecular formula C10H17N3O6 and a molecular weight of 275.26 g/mol .[1][2][3] It is also known by several synonyms, including Gamma-L-Glutamyl-L-glutamine and γ-Glu-Gln.[3][4] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C10H17N3O6 | [1][2][3] |
| Molecular Weight | 275.26 g/mol | [1][2][3] |
| CAS Number | 10148-81-9 | [1] |
| Appearance | White powder | [1] |
| Purity | ≥ 99% (TLC) | [1] |
| Optical Rotation | [a]D24 = +7 ± 2º (C=2 in 0.5 N HCl) | [1] |
| Storage Conditions | 0-8 °C | [1] |
| Solubility | High water solubility | [4][5] |
Synthesis of H-Gamma-Glu-Gln-OH
The synthesis of γ-glutamyl peptides can be achieved through both chemical and enzymatic methods.
Chemical Synthesis
A common approach for the chemical synthesis of H-γ-Glu-Gln-OH with high enantiomeric excess involves solution-phase peptide synthesis.[6]
Experimental Protocol: Solution-Phase Synthesis [6]
-
Protection: Protect the amino group of L-glutamic acid and the α-carboxyl group of L-glutamine using appropriate protecting groups (e.g., Boc for the amino group and a methyl or ethyl ester for the carboxyl group).
-
Activation: Activate the γ-carboxyl group of the protected L-glutamic acid.
-
Coupling: Couple the activated γ-carboxyl group of L-glutamic acid with the free α-amino group of the protected L-glutamine. A common coupling method is the use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[6]
-
Deprotection: Remove the protecting groups from the resulting dipeptide to yield H-γ-Glu-Gln-OH.
-
Purification: Purify the final product using techniques such as preparative high-performance liquid chromatography (HPLC).[6]
Enzymatic Synthesis
Enzymatic synthesis offers a stereospecific and efficient method for producing γ-glutamyl peptides. The key enzyme in this process is γ-glutamyltranspeptidase (GGT).[4][7]
Experimental Protocol: GGT-Catalyzed Synthesis [7]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a γ-glutamyl donor (e.g., L-glutamine), a γ-glutamyl acceptor (in this case, L-glutamine itself can act as an acceptor, though other amino acids can be used to synthesize different γ-glutamyl peptides), and purified γ-glutamyltranspeptidase (GGT) in a suitable buffer at an optimal pH (typically around 10).[7]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).[7]
-
Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing the formation of γ-Glu-Gln using techniques like HPLC.[7]
-
Purification: Purify the synthesized γ-Glu-Gln from the reaction mixture using chromatographic methods, such as ion-exchange chromatography.[5]
Biological Role and Signaling Pathway
The metabolism of H-γ-Glu-Gln-OH is intricately linked to the γ-glutamyl cycle , a key pathway for glutathione (GSH) synthesis and degradation, as well as amino acid transport.[4][8]
The γ-glutamyl cycle involves a series of enzymatic reactions. γ-glutamyltranspeptidase (GGT), a membrane-bound enzyme, plays a central role by catalyzing the transfer of the γ-glutamyl moiety from extracellular glutathione to an acceptor amino acid, forming a γ-glutamyl-amino acid dipeptide.[8] This dipeptide is then transported into the cell and further metabolized. When glutamine acts as the acceptor, H-γ-Glu-Gln-OH is formed.[4] The presence of this dipeptide can be an indicator of active glutathione turnover and GGT activity.[4]
The Gamma-Glutamyl Cycle
Applications in Research and Drug Development
Cell Culture Media Supplement
L-glutamine is an essential amino acid for the growth of many cell lines in culture, but it is unstable in liquid media, degrading into toxic ammonia.[9][10] H-γ-Glu-Gln-OH, due to its γ-glutamyl linkage, is more stable and serves as an effective way to deliver glutamine to cells, enhancing cell growth and productivity.[4][11]
Drug Delivery Vehicle
The hydrophilic and biocompatible nature of γ-glutamyl peptides makes them attractive as carriers for hydrophobic drugs. A notable example is the development of poly(L-γ-glutamyl-glutamine)-paclitaxel (PGG-PTX), a nanoconjugate designed to improve the therapeutic index of the anticancer drug paclitaxel (PTX).[1][14]
Quantitative Data for PGG-PTX Nanoconjugate [1][14]
| Parameter | Value |
| Particle Size | 12-15 nm (over a concentration range of 25 to 2,000 µg/mL in saline) |
| Water Solubility | Higher than poly(L-glutamic acid)-paclitaxel (PGA-PTX) |
| Maximum Tolerated Single Dose (in mice) | 350 mg PTX/kg |
| Comparison to PGA-PTX MTD | 2.2-fold higher |
| Comparison to PTX in Cremophor MTD | 4.4-fold higher |
These data indicate that PGG-PTX self-assembles into stable nanoparticles and is significantly less toxic in vivo compared to both free paclitaxel and the PGA-PTX conjugate.[1][14]
Experimental Workflow for PGG-PTX
Relevant Experimental Protocols
γ-Glutamyltransferase (GGT) Activity Assay
This assay is crucial for studying the metabolism of H-γ-Glu-Gln-OH and other γ-glutamyl peptides. A common colorimetric method uses L-γ-glutamyl-p-nitroanilide (γ-GpNA) as a substrate.[15][16]
Experimental Protocol: GGT Activity Assay [15][16][17]
-
Reagent Preparation:
-
GGT Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at the optimal pH for the enzyme.
-
Substrate Solution: Dissolve L-γ-glutamyl-p-nitroanilide (γ-GpNA) and an acceptor substrate like glycylglycine in the assay buffer.
-
p-Nitroaniline (pNA) Standard Curve: Prepare a series of known concentrations of pNA in the assay buffer to generate a standard curve.
-
-
Sample Preparation:
-
Serum/Plasma: Can often be used directly or with dilution in the assay buffer.[2][16]
-
Tissue Homogenate: Homogenize tissue in cold assay buffer, centrifuge to remove debris, and use the supernatant for the assay.[2][15]
-
Cell Lysate: Homogenize cells in assay buffer and centrifuge to obtain the supernatant.[16]
-
-
Assay Procedure (96-well plate format):
-
Add samples (and a positive control, if available) to the wells of a microplate.
-
Add the pNA standards to separate wells for the standard curve.
-
Initiate the reaction by adding the GGT substrate solution to all sample and control wells.
-
Immediately measure the absorbance at 405-418 nm at 37°C.[2][15][16]
-
Take kinetic readings every few minutes or perform an endpoint reading after a specific incubation time.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the pNA standards against their concentrations.
-
Determine the rate of pNA formation in the samples from the linear portion of the kinetic curve.
-
Calculate the GGT activity in the samples by comparing the rate of reaction to the standard curve. One unit of GGT activity is typically defined as the amount of enzyme that generates 1.0 µmole of pNA per minute at 37°C.[17]
-
Conclusion
H-Gamma-Glu-Gln-OH is a dipeptide with unique chemical and biological properties stemming from its γ-glutamyl linkage. Its stability and high water solubility make it a valuable component in cell culture applications. The development of poly(L-γ-glutamyl-glutamine)-based nanoconjugates highlights its potential in the field of drug delivery, offering a promising platform for improving the therapeutic efficacy and reducing the toxicity of anticancer drugs. A thorough understanding of its role in the γ-glutamyl cycle is essential for elucidating its full biological significance. The experimental protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore and harness the potential of this intriguing dipeptide.
References
- 1. Synthesis, characterization, and biological evaluation of poly(L-γ-glutamyl-glutamine)- paclitaxel nanoconjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. researchgate.net [researchgate.net]
- 4. Use of bacterial gamma-glutamyltranspeptidase for enzymatic synthesis of gamma-D-glutamyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Enzymatic Synthesis of γ-Glutamylcarnosine and Its Effects on Taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. H-Gamma-Glu-Gln-OH | 10148-81-9 | Benchchem [benchchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System [mdpi.com]
- 9. Effect of Glutamine Stability on the Long-term Culture and Line Establishment of Chicken Primordial Germ Cells [jcmr.um.ac.ir]
- 10. L-Glutamine in Cell Culture [sigmaaldrich.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Influence of reduced concentration of L-glutamine on growth and viability of cells in monolayer, in spheroids, and in experimental tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
